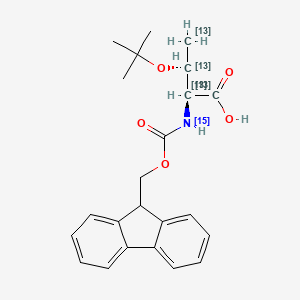

Fmoc-Thr(tBu)-OH-13C4,15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H27NO5 |

|---|---|

Molecular Weight |

402.4 g/mol |

IUPAC Name |

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[(2-methylpropan-2-yl)oxy](1,2,3,4-13C4)butanoic acid |

InChI |

InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20+/m1/s1/i1+1,14+1,20+1,21+1,24+1 |

InChI Key |

LZOLWEQBVPVDPR-WKZRXMFASA-N |

Isomeric SMILES |

CC(C)(C)O[13C@H]([13CH3])[13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N: A Versatile Tool for Modern Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is a stable isotope-labeled amino acid derivative that serves as a critical building block in modern peptide synthesis and proteomics research. This technical guide provides a comprehensive overview of its chemical properties, its primary purpose in scientific applications, and detailed protocols for its use. The incorporation of ¹³C and ¹⁵N isotopes allows for the precise tracking and quantification of peptides and proteins in complex biological systems, making it an invaluable tool for researchers in drug development, structural biology, and molecular analysis.

This derivative of threonine is protected at the N-terminus by a fluorenylmethyloxycarbonyl (Fmoc) group and at the side-chain hydroxyl group by a tert-butyl (tBu) group. The Fmoc group is base-labile, allowing for its removal under mild conditions during solid-phase peptide synthesis (SPPS), while the acid-labile tBu group protects the threonine side chain from unwanted reactions.[1][2] The uniform labeling with four ¹³C atoms and one ¹⁵N atom provides a distinct mass shift, enabling its use as an internal standard for quantitative mass spectrometry and for structural studies by nuclear magnetic resonance (NMR) spectroscopy.[3][4]

Core Properties and Specifications

Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is a white solid with the following key characteristics:

| Property | Value | Reference |

| Molecular Formula | ¹³C₄C₁₉H₂₇¹⁵NO₅ | |

| Molecular Weight | 402.43 g/mol | [3][5] |

| Isotopic Enrichment | ≥99 atom % ¹³C, ≥98 atom % ¹⁵N | [3] |

| Chemical Purity (HPLC) | ≥97% | [3] |

| Melting Point | ~132 °C | [3] |

| Storage Temperature | 2-8°C | [3] |

| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | [1][6] |

Purpose and Applications

The primary purpose of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is to serve as a building block for the synthesis of isotopically labeled peptides. These labeled peptides are instrumental in a variety of advanced research applications:

-

Quantitative Proteomics: Labeled peptides synthesized with this amino acid are used as internal standards in mass spectrometry-based quantitative proteomics techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Absolute Quantification (AQUA).[3][7] By comparing the mass spectrometry signal of the "heavy" (labeled) peptide to its "light" (unlabeled) endogenous counterpart, researchers can accurately quantify the amount of a specific protein in a biological sample.[2][8]

-

Biomolecular NMR Spectroscopy: The incorporation of ¹³C and ¹⁵N isotopes is essential for multidimensional NMR experiments to determine the three-dimensional structure and dynamics of peptides and proteins.[5][9][10] The isotopic labels provide additional nuclear spins that can be manipulated and detected in NMR experiments, enabling the resolution and assignment of complex spectra.

-

Metabolic Flux Analysis: In metabolic studies, tracking the incorporation of labeled amino acids into proteins can provide insights into metabolic pathways and protein turnover rates.[11]

-

Pharmacokinetic Studies: Labeled peptides can be used as tracers in drug metabolism and pharmacokinetic studies to monitor the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drug candidates.[10]

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N

This protocol outlines the manual synthesis of a peptide incorporating the labeled threonine residue using the Fmoc/tBu strategy on a Wang resin.

Materials:

-

Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N

-

Fmoc-protected amino acids

-

Wang resin (pre-loaded with the C-terminal amino acid or for manual loading)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent (e.g., HBTU, HATU)

-

Hydroxybenzotriazole (HOBt) or suitable additive

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Diethyl ether (cold)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Add a fresh 20% piperidine in DMF solution and shake for an additional 15 minutes.[1]

-

Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Optional: Perform a Kaiser test to confirm the presence of a free primary amine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3 equivalents of the desired Fmoc-amino acid (including Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N for the specific coupling cycle) and 3 equivalents of HOBt in DMF.

-

Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 1-2 hours at room temperature.

-

Optional: Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[5]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of TFA and combine the filtrates.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final labeled peptide by mass spectrometry.

-

II. Monitoring Fmoc Deprotection

The completion of the Fmoc deprotection step is crucial for the success of the peptide synthesis. A common method to monitor this is by UV spectrophotometry.

Procedure:

-

Collect the filtrate from the second piperidine treatment (step 2 of the SPPS protocol).

-

Dilute a known volume of the filtrate with a suitable solvent (e.g., DMF).

-

Measure the absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.[12]

-

The deprotection is considered complete when the absorbance reading stabilizes after successive treatments.

Visualizations

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Quantitative proteomics workflow using a labeled peptide standard.

Conclusion

Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is a sophisticated and essential reagent for modern biochemical and pharmaceutical research. Its well-defined chemical properties and the strategic placement of stable isotopes enable the precise synthesis of labeled peptides. These peptides, in turn, are critical for advancing our understanding of protein function, dynamics, and quantification in complex biological systems. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of this powerful tool in the laboratory.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. Relative Quantification of Stable Isotope Labeled Peptides Using a Linear Ion Trap-Orbitrap Hybrid Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. Stable isotope labelling methods in mass spectrometry-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. 4.3. Protocol of peptide synthesis [bio-protocol.org]

- 7. cpcscientific.com [cpcscientific.com]

- 8. researchgate.net [researchgate.net]

- 9. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. meihonglab.com [meihonglab.com]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. chempep.com [chempep.com]

In-Depth Technical Guide: Fmoc-Thr(tBu)-OH and its Isotopically Labeled Analog Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N

This technical guide provides essential molecular information for Fmoc-Thr(tBu)-OH and its stable isotope-labeled counterpart, Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N, which are critical reagents for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Core Molecular Data

The fundamental characteristics of both the unlabeled and isotopically labeled Fmoc-O-tert-butyl-L-threonine are summarized below. The incorporation of four Carbon-13 (¹³C) isotopes and one Nitrogen-15 (¹⁵N) isotope into the molecular structure of Fmoc-Thr(tBu)-OH results in a predictable mass shift, a crucial feature for its application in quantitative proteomics and as an internal standard in mass spectrometry-based assays.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Fmoc-Thr(tBu)-OH | C₂₃H₂₇NO₅[1][2][3] | 397.46[1][2] |

| Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N | C₁₉¹³C₄H₂₇¹⁵NO₅[4] | 402.43[4][5][6] |

Experimental Protocols and Signaling Pathways

The scope of this guide is to provide the molecular weight and formula for Fmoc-Thr(tBu)-OH and its isotopically labeled form. Detailed experimental protocols for the use of these compounds, as well as descriptions of signaling pathways, are beyond this scope and are therefore not included.

Visualizations

As this document pertains to the molecular formulas and weights of specific chemical compounds, there are no signaling pathways, experimental workflows, or logical relationships to be diagrammed. Consequently, no visualizations in the DOT language are provided.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. peptide.com [peptide.com]

- 3. Fmoc-Thr(tBu)-OH [himedialabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fmoc-Thr(tBu)-OH-13C4,15N | Ambeed.com [ambeed.com]

- 6. L-Threonine-ð-fmoc, ð-ð¡-butyl ether (¹³Câ, 97-99%; ¹âµN, 97-99%)- Cambridge Isotope Laboratories, CNLM-7615-0.1 [isotope.com]

An In-depth Technical Guide to Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N: Structure, Labeling, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopically labeled amino acid, Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N. This compound is a critical tool in advanced research, particularly in the fields of proteomics, drug metabolism, and pharmacokinetic studies. Its stable isotope labels allow for precise tracking and quantification in complex biological systems.

Molecular Structure and Isotopic Labeling

Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is a derivative of the amino acid threonine, protected at the N-terminus with a fluorenylmethyloxycarbonyl (Fmoc) group and at the hydroxyl side chain with a tert-butyl (tBu) group. The key feature of this molecule is the incorporation of stable isotopes: four Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom.

The isotopic labeling is specifically located on the threonine backbone, as illustrated by its linear formula: ¹³CH₃¹³CH(OtBu)¹³CH(¹⁵NH-Fmoc)¹³CO₂H.[1] This precise placement of heavy isotopes results in a well-defined mass shift, making it an ideal internal standard for mass spectrometry-based applications.

Below is a diagram illustrating the molecular structure and the positions of the isotopic labels.

Caption: Molecular structure showing the ¹³C and ¹⁵N labeling pattern.

Quantitative Data

The incorporation of stable isotopes results in a predictable increase in the molecular weight of the compound. This mass shift is fundamental to its application in quantitative analysis.

| Property | Value | Source |

| Molecular Formula | C₁₉¹³C₄H₂₇¹⁵NO₅ | [2][3] |

| Molecular Weight | 402.43 g/mol | [1][2][4] |

| Unlabeled Molecular Weight | 397.46 g/mol | [5] |

| Mass Shift (M+) | +5 | [1] |

| ¹³C Isotopic Enrichment | ≥99 atom % | [1] |

| ¹⁵N Isotopic Enrichment | ≥98 atom % | [1] |

| Chemical Purity | ≥97% (CP) | [1] |

Experimental Protocols

Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is primarily utilized in two key research areas: Solid-Phase Peptide Synthesis (SPPS) for creating isotopically labeled peptides, and as an internal standard in quantitative proteomics, often in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.

Solid-Phase Peptide Synthesis (SPPS) of an Isotopically Labeled Peptide

This protocol outlines the general steps for incorporating Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N into a peptide sequence using an automated peptide synthesizer.

Workflow for SPPS using Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N

Caption: Automated Solid-Phase Peptide Synthesis workflow.

Methodology:

-

Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and an activator like Oxyma.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Introduce the next Fmoc-protected amino acid in the sequence and activate it with coupling reagents to form the peptide bond.

-

Incorporation of the Labeled Residue: At the desired position in the peptide sequence, use a solution of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N for the coupling step. A special coupling cycle with an extended coupling time may be used to ensure efficient incorporation of the more valuable labeled amino acid.[6]

-

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

-

Cleavage and Side-Chain Deprotection: Treat the resin-bound peptide with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the side-chain protecting groups (including the tBu group from the threonine residue).[6]

-

Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and isotopic incorporation can be confirmed by mass spectrometry.

Application in Quantitative Proteomics (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. While threonine is not a canonical SILAC amino acid (arginine and lysine are most common), labeled threonine can be used in targeted proteomics studies or in organisms where arginine and lysine are not suitable for labeling. The general principle involves comparing the mass spectra of peptides from cells grown in "light" (natural abundance) media versus "heavy" (isotope-labeled) media.

General SILAC Workflow

Caption: General workflow for a SILAC experiment.

Methodology:

-

Cell Culture Adaptation: Culture two populations of cells. One in standard "light" medium and the other in "heavy" SILAC medium where the natural threonine has been replaced with an isotopically labeled version (though typically Arg and Lys are used). Cells are cultured for a sufficient number of passages to ensure complete incorporation of the labeled amino acid into the proteome.[2][7]

-

Experimental Treatment: Apply the experimental condition to one cell population (e.g., drug treatment to the "heavy" cells) and a control condition to the other ("light" cells).[8]

-

Cell Harvesting and Mixing: Harvest both cell populations and combine them in a 1:1 ratio based on cell number or protein concentration.[9]

-

Protein Extraction and Digestion: Lyse the combined cell mixture to extract the total proteome. The protein mixture is then digested into smaller peptides, typically using the enzyme trypsin.[10]

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Data Analysis: In the mass spectrometer, the "heavy" and "light" peptide pairs will be detected with a specific mass difference corresponding to the isotopic labels. The relative abundance of the peptides (and thus the proteins they originated from) is determined by comparing the signal intensities of the heavy and light peptide peaks.[7]

Conclusion

Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is a high-purity, precisely labeled amino acid derivative that serves as an invaluable tool for researchers in the life sciences. Its applications in the synthesis of stable isotope-labeled peptides for use as internal standards and in metabolic labeling experiments enable accurate and reproducible quantification of proteins and their modifications. The detailed protocols and data provided in this guide are intended to facilitate the successful application of this powerful reagent in cutting-edge research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. protein-nmr.org.uk [protein-nmr.org.uk]

- 4. lifetein.com [lifetein.com]

- 5. altabioscience.com [altabioscience.com]

- 6. shoko-sc.co.jp [shoko-sc.co.jp]

- 7. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 8. chempep.com [chempep.com]

- 9. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. info.gbiosciences.com [info.gbiosciences.com]

A Technical Guide to 13C and 15N Stable Isotope Labeling in Amino Acids for Researchers and Drug Development Professionals

Introduction

Stable isotope labeling with amino acids (SILA) is a powerful and versatile technique used in proteomics and metabolomics to investigate cellular processes. By replacing naturally occurring "light" isotopes (like ¹²C and ¹⁴N) with "heavy," non-radioactive stable isotopes (such as ¹³C and ¹⁵N) in amino acids, researchers can accurately track and quantify dynamic changes in proteins and metabolic fluxes.[1][2] This in-depth guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with ¹³C and ¹⁵N stable isotope labeling, with a particular focus on the widely used Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology. This technique is invaluable for drug development, enabling the study of drug efficacy, mechanism of action, and potential toxicities at the molecular level.[3][4][5]

Core Principles of Stable Isotope Labeling

The fundamental principle of stable isotope labeling lies in the mass difference imparted by the incorporation of heavy isotopes into amino acids.[2] These labeled amino acids are chemically identical to their natural counterparts and are readily incorporated into newly synthesized proteins during cell growth and division.[6][7] This mass shift allows for the differentiation and relative quantification of proteins or metabolites from different experimental conditions using mass spectrometry (MS).[7]

Commonly Used Stable Isotopes in Amino Acid Labeling:

| Isotope | Natural Abundance (%) | Application |

| ¹³C | ~1.1 | Used to trace the metabolic flux of carbon atoms, ideal for metabolic pathway and energy conversion studies.[2][8] |

| ¹⁵N | ~0.4 | Primarily used for protein synthesis and degradation studies, as well as in quantitative proteomics.[2][8] |

The choice between ¹³C and ¹⁵N labeling depends on the specific research question. For instance, ¹³C-labeled amino acids are the preferred choice for metabolic flux studies, while ¹⁵N labeling is ideal for tracking protein turnover.[2] Dual labeling with both ¹³C and ¹⁵N provides the largest mass shift, ensuring greater accuracy in mass spectrometry analysis.[8]

Experimental Workflow: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely adopted metabolic labeling strategy for quantitative proteomics.[6] The workflow can be broadly divided into two main phases: the adaptation phase and the experimental phase.[9][10]

Detailed Experimental Protocols

The goal of the adaptation phase is to achieve complete incorporation of the "heavy" amino acids into the cellular proteome.

Materials:

-

SILAC-grade cell culture medium (deficient in the amino acids to be labeled, e.g., DMEM for SILAC)

-

"Light" (natural) amino acids (e.g., L-Arginine and L-Lysine)

-

"Heavy" stable isotope-labeled amino acids (e.g., ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine)

-

Dialyzed fetal bovine serum (dFBS)

-

Standard cell culture reagents and equipment

Protocol:

-

Prepare SILAC Media: Reconstitute the SILAC-grade medium and supplement it with all necessary amino acids except for those being used for labeling. Prepare two types of media:

-

Light Medium: Add the "light" amino acids at their normal concentrations.

-

Heavy Medium: Add the "heavy" amino acids at the same molar concentration as the light counterparts.

-

-

Cell Culture: Culture two populations of cells in parallel. One population is grown in the "light" medium, and the other in the "heavy" medium.

-

Adaptation Period: Passage the cells for at least five to seven cell divisions in their respective SILAC media.[11][12] This is crucial to ensure that the endogenous "light" amino acids are diluted out and replaced by the "heavy" ones, achieving an incorporation efficiency of over 97%.[12]

-

Verify Incorporation: Before proceeding to the experimental phase, it is essential to confirm the labeling efficiency. This is done by harvesting a small number of cells from the "heavy" culture, extracting proteins, digesting them into peptides, and analyzing them by mass spectrometry. The mass spectra should show a near-complete shift to the "heavy" peptide peaks.[13]

Quantitative Data on SILAC Labeling:

| Parameter | Typical Value/Range | Notes |

| Labeling Efficiency | >95-99% | Achieved after 5-7 cell doublings.[14][15] |

| Required Cell Doublings | 5 - 7 | Varies depending on the cell line and protein turnover rates.[11][12] |

| Protein Half-life Range | 3 to 573 hours | Measured in human cells using SILAC.[16] |

Once complete labeling is achieved, the experimental treatment is applied to one of the cell populations.

Protocol:

-

Experimental Treatment: Apply the desired experimental condition (e.g., drug treatment) to the "heavy" labeled cells, while the "light" labeled cells serve as the control.

-

Cell Lysis and Protein Extraction: Harvest both cell populations and lyse them using a suitable lysis buffer (e.g., RIPA buffer). It is critical to mix the "light" and "heavy" cell lysates in a 1:1 ratio based on protein concentration at this early stage to minimize experimental variability.[14]

-

Protein Digestion: The combined protein lysate is then subjected to enzymatic digestion to generate peptides suitable for mass spectrometry analysis. Trypsin is the most commonly used enzyme as it cleaves specifically at the C-terminus of lysine and arginine residues.[6]

-

Reduction and Alkylation: Before digestion, disulfide bonds in the proteins are reduced (e.g., with DTT) and then alkylated (e.g., with iodoacetamide) to prevent them from reforming.[17]

-

In-solution or In-gel Digestion: Digestion can be performed directly in the solution or after separating the proteins by SDS-PAGE (in-gel digestion).

-

-

Peptide Cleanup: The resulting peptide mixture is desalted and purified, typically using reversed-phase chromatography (e.g., C18 StageTips), to remove salts and detergents that can interfere with mass spectrometry analysis.[17]

The prepared peptide samples are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow:

-

Liquid Chromatography (LC): The complex peptide mixture is separated based on hydrophobicity using a reversed-phase column.

-

Tandem Mass Spectrometry (MS/MS): As peptides elute from the LC column, they are ionized and analyzed by the mass spectrometer. In the first stage (MS1), the mass-to-charge ratio of the intact peptides is measured. This is where the "light" and "heavy" peptide pairs are detected as doublets with a characteristic mass difference. In the second stage (MS2), selected peptides are fragmented, and the masses of the fragments are measured to determine the amino acid sequence.[18]

-

Data Analysis: Specialized software (e.g., MaxQuant) is used to process the raw MS data.[18] The software identifies the peptides from the MS2 spectra and calculates the intensity ratio of the "heavy" to "light" peptide pairs in the MS1 spectra. This ratio directly reflects the relative abundance of the corresponding protein in the two experimental conditions.[7]

Metabolic Flux Analysis using ¹³C and ¹⁵N Labeled Amino Acids

Beyond quantitative proteomics, stable isotope-labeled amino acids are instrumental in metabolic flux analysis (MFA), which aims to quantify the rates of metabolic reactions within a cell.[19][20]

Principle: In ¹³C-MFA, cells are cultured with a ¹³C-labeled substrate, such as ¹³C-glucose or a ¹³C-labeled amino acid.[21] As the cells metabolize this substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms) of these metabolites using MS or NMR, it is possible to reconstruct the flow of carbon through the metabolic network and infer the rates of different metabolic pathways.[19] The use of both ¹³C and ¹⁵N labeled tracers allows for the simultaneous quantification of both carbon and nitrogen fluxes.[22]

References

- 1. chempep.com [chempep.com]

- 2. Peptide Level Turnover Measurements Enable the Study of Proteoform Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - US [thermofisher.com]

- 5. UWPR [proteomicsresource.washington.edu]

- 6. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurisotop.com [eurisotop.com]

- 8. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. Stable isotope labelling methods in mass spectrometry-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

- 15. info.gbiosciences.com [info.gbiosciences.com]

- 16. mdpi.com [mdpi.com]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 20. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 21. biorxiv.org [biorxiv.org]

- 22. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

Key applications of stable isotope-labeled threonine in research

An In-depth Technical Guide to the Core Applications of Stable Isotope-Labeled Threonine in Research

Introduction

Stable isotope labeling is a powerful and indispensable technique in modern biological and medical research. It involves the use of non-radioactive isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D), to trace the metabolic fate of molecules within a biological system.[1][2][3] Unlike radioactive isotopes, stable isotopes are safe and do not decay, making them ideal for in vivo studies in both preclinical models and human subjects.[4] By replacing atoms in a molecule of interest with their heavier, stable isotopic counterparts, researchers can follow the journey of these "labeled" molecules through complex metabolic networks using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).[5][6]

Threonine, an essential amino acid, is a cornerstone of cellular function. It is not only a fundamental building block for protein synthesis but also a crucial player in various metabolic pathways, including one-carbon metabolism through its conversion to glycine and acetyl-CoA.[7][] Its metabolism is vital for energy production, nucleotide biosynthesis, and epigenetic regulation.[][9] Given its central role, tracing the flux of threonine and its incorporation into downstream products provides profound insights into cellular physiology, disease pathogenesis, and the mechanism of action of therapeutic agents.

This technical guide provides an in-depth exploration of the key applications of stable isotope-labeled threonine, offering detailed experimental protocols, quantitative data summaries, and visual diagrams to aid researchers, scientists, and drug development professionals in leveraging this technology.

Core Application 1: Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) using stable isotope tracers is a cornerstone technique for quantifying the rates (fluxes) of reactions within a metabolic network.[5][10] By introducing a substrate labeled with a stable isotope, such as [U-¹³C]-Threonine, into a biological system, researchers can track the incorporation of the labeled atoms into downstream metabolites. The specific pattern of isotope labeling (mass isotopomer distribution) in these metabolites reveals the activity of different metabolic pathways.[5][7]

This approach has been instrumental in:

-

Elucidating Microbial Metabolism: Studies have used ¹³C-labeled threonine to understand how pathogenic bacteria like Clostridioides difficile utilize amino acids for energy and growth, identifying distinct fermentation pathways.[11][12]

-

Understanding Cancer Metabolism: Cancer cells often reprogram their metabolic pathways to support rapid proliferation.[13] Tracing with labeled threonine can uncover these metabolic shifts, such as decreased threonine turnover in colon carcinoma cells, highlighting potential therapeutic vulnerabilities.[4][14]

-

Mapping Central Carbon Metabolism: The degradation of threonine produces key metabolic intermediates like glycine and acetyl-CoA, which feed into central pathways such as the TCA cycle and one-carbon metabolism.[7][9] ¹³C-MFA can precisely quantify the contribution of threonine to these vital cellular processes.

General Workflow for ¹³C-Metabolic Flux Analysis

Detailed Experimental Protocol: ¹³C-MFA in Cultured Cells

This protocol is a synthesized example for tracing threonine metabolism in an adherent mammalian cell line.

-

Media Preparation: Prepare a chemically defined cell culture medium where unlabeled threonine is replaced with a known concentration of uniformly labeled [U-¹³C, ¹⁵N]-Threonine. All other component concentrations should remain identical to the standard medium.

-

Cell Seeding and Growth: Seed cells in multi-well plates (e.g., 6-well plates) and allow them to grow in standard, unlabeled medium until they reach the desired confluency (typically mid-log phase).

-

Isotopic Labeling: Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Immediately add the pre-warmed ¹³C-threonine-containing medium. Culture the cells for a duration sufficient to approach isotopic steady state. This time varies by cell line and should be determined empirically (often 8-24 hours).

-

Metabolite Quenching and Extraction:

-

To rapidly halt all enzymatic activity, place the culture plate on dry ice.

-

Aspirate the labeling medium.

-

Add a pre-chilled (-80°C) 80% methanol solution to the cells.

-

Scrape the cells in the cold methanol and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) at 4°C for 10 minutes to pellet protein and cell debris.

-

-

Sample Analysis:

-

Transfer the supernatant, which contains the extracted metabolites, to a new tube.

-

Dry the metabolite extract, for example, using a vacuum concentrator.

-

Resuspend the dried metabolites in a suitable solvent for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Perform LC-MS analysis to separate metabolites and determine the mass isotopomer distributions for threonine and its downstream products (e.g., glycine, serine, TCA cycle intermediates).

-

-

Data Analysis:

-

Correct the raw mass spectrometry data for the natural abundance of stable isotopes.

-

Use a computational flux modeling platform (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model, thereby calculating the intracellular reaction fluxes.

-

Core Application 2: Protein Turnover Studies

Stable isotope-labeled threonine is a critical tool for measuring the dynamics of protein synthesis and degradation, collectively known as protein turnover.[15] By administering a labeled amino acid, one can measure its rate of incorporation into newly synthesized proteins, a value known as the Fractional Synthesis Rate (FSR). Concurrently, by observing the dilution of the labeled amino acid pool, the Fractional Breakdown Rate (FBR) can be determined.

These measurements are vital for:

-

Physiology and Nutrition Research: Assessing how factors like diet, exercise, or age affect muscle protein dynamics.

-

Drug Development: Evaluating the impact of a therapeutic compound on protein homeostasis in target tissues.

-

Disease Pathophysiology: Understanding how diseases like muscular dystrophy or cancer cachexia alter protein turnover rates.

A common tracer for these studies is L-[U-¹³C₄,¹⁵N]threonine, which allows for simultaneous tracing of both the carbon skeleton and the amino group.[16]

Logical Framework for Measuring Protein Turnover

Detailed Experimental Protocol: Muscle Protein Turnover In Vivo

This protocol is adapted from methods used to measure muscle protein FBR and FSR in a preclinical model.[16]

-

Animal Preparation: Anesthetize the subject (e.g., a pig) and place catheters for infusion of tracers and for arterial and venous blood sampling.

-

Tracer Infusion:

-

Administer a bolus injection of the stable isotope tracer, for example, L-[U-¹³C₄,¹⁵N]threonine.

-

This rapidly enriches the free amino acid pools.

-

-

Sample Collection:

-

Collect arterial and venous blood samples at baseline and at multiple time points after the tracer injection (e.g., 5, 15, 30, 45, 60 minutes).

-

Obtain muscle biopsies at baseline and at subsequent time points (e.g., 5, 30, 60 minutes). Biopsies should be immediately frozen in liquid nitrogen to stop metabolic processes.

-

-

Sample Processing:

-

Blood: Centrifuge blood samples to separate plasma. Deproteinize plasma samples (e.g., with perchloric acid) and process for analysis.

-

Muscle: Homogenize the frozen muscle tissue. Separate the intracellular free amino acid fraction from the protein-bound fraction. Hydrolyze the protein pellet (e.g., with 6N HCl) to release the constituent amino acids.

-

-

Isotopic Analysis:

-

Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

Measure the isotopic enrichment (the ratio of labeled to unlabeled tracer) of threonine in the plasma, the intracellular free pool, and the protein-bound fraction.

-

-

Calculation of Turnover Rates:

-

FSR (Fractional Synthesis Rate): Calculated using the precursor-product formula, which relates the increase in enrichment of the protein-bound threonine over time to the average enrichment of the precursor pool (intracellular free threonine).

-

Formula:FSR (%/h) = [ (E_B(t2) - E_B(t1)) / (∫(t1 to t2) E_M(t) dt) ] * 100

-

Where E_B is the enrichment of bound amino acid and E_M is the enrichment of the intracellular free amino acid.[16]

-

-

FBR (Fractional Breakdown Rate): Calculated from the dilution of the isotopic tracer in the tissue free amino acid pool by unlabeled amino acids released from protein breakdown.

-

Quantitative Data on Protein Turnover

The following table summarizes representative protein turnover data from studies using stable isotope labeling.

| Tissue | Species | Condition | Fractional Synthesis Rate (%/day) | Study Reference |

| Muscle | Mouse | Normal Diet | ~6% | Claydon et al. (Derived)[15] |

| Liver | Mouse | Normal Diet | > 20% (Median higher than muscle) | Claydon et al.[15] |

| Kidney | Mouse | Normal Diet | > 20% (Median higher than muscle) | Claydon et al.[15] |

| Heart | Mouse | Normal Diet | Intermediate (between muscle and liver) | Claydon et al.[15] |

Note: Values are illustrative and can vary significantly based on the specific protein, experimental conditions, and calculation method.

Core Application 3: Elucidating Novel Metabolic Pathways

Stable isotope-labeled threonine is crucial for discovering and validating novel connections between metabolic pathways, particularly those with implications for cell fate and function.

A key example is the discovery of the coupling between threonine metabolism and the synthesis of S-adenosyl-methionine (SAM) in pluripotent stem cells.[9] SAM is the universal methyl donor for cellular methylation reactions, including the methylation of histones, which is a critical epigenetic modification that regulates gene expression.

Using ¹³C-labeled threonine, researchers demonstrated that mouse embryonic stem cells (mESCs) utilize the enzyme threonine dehydrogenase (Tdh) to convert threonine into both glycine and acetyl-CoA. These two products are essential precursors for the synthesis of SAM. This metabolic link is critical for maintaining high levels of histone H3 lysine-4 trimethylation (H3K4me3), an epigenetic mark associated with pluripotency.[9]

Threonine-SAM Pathway in Pluripotent Stem Cells

Detailed Experimental Protocol: Tracing Threonine to Histone Marks

-

Cell Culture and Labeling: Culture mouse embryonic stem cells in a medium containing [U-¹³C]-Threonine for 24 hours.

-

Metabolite Extraction: Harvest cells and perform a polar metabolite extraction using 80% methanol as described in the MFA protocol to analyze the enrichment in glycine, serine, and SAM.

-

Histone Extraction:

-

From a parallel set of cell pellets, perform a nuclear isolation.

-

Extract histones from the nuclei using an acid extraction protocol (e.g., with 0.2 M H₂SO₄).

-

Precipitate the histones with trichloroacetic acid (TCA).

-

-

Protein Hydrolysis and Analysis:

-

Hydrolyze the purified histones to free amino acids.

-

Analyze the isotopic enrichment of methyl-lysine residues using LC-MS/MS. The presence of ¹³C atoms in the methyl group of lysine would indicate that the methyl group was derived from the labeled threonine via the SAM cycle.

-

-

Data Interpretation: Quantify the ¹³C enrichment in SAM and in the methyl groups of H3K4 to confirm the metabolic flux from threonine to epigenetic marks.

Conclusion

Stable isotope-labeled threonine is a versatile and powerful tool for interrogating fundamental biological processes. Its application spans the quantitative analysis of network-wide metabolic fluxes, the precise measurement of protein synthesis and degradation dynamics, and the discovery of novel metabolic pathways that link nutrient status to cellular regulation and identity. The detailed methodologies and data presented in this guide underscore the utility of labeled threonine in basic research, clinical investigation, and drug development. As analytical technologies continue to advance in sensitivity and resolution, the insights gained from tracing this essential amino acid will undoubtedly continue to expand, providing a clearer picture of the intricate metabolic landscape of life.

References

- 1. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 2. pharmiweb.com [pharmiweb.com]

- 3. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 9. Influence of Threonine Metabolism on S-adenosyl-methionine and Histone Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. HRMAS 13C NMR and genome-scale metabolic modeling identify threonine as a preferred dual redox substrate for Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HRMAS 13C NMR and genome-scale metabolic modeling identify threonine as a preferred dual redox substrate for Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Metabolism of Amino Acids in Cancer [frontiersin.org]

- 14. Tracing of Amino Acids Dynamics in Cell Lines Based on 18O Stable Isotope Labeling. | Semantic Scholar [semanticscholar.org]

- 15. liverpool.ac.uk [liverpool.ac.uk]

- 16. A novel stable isotope tracer method to measure muscle protein fractional breakdown rate during a physiological non-steady-state condition - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-Thr(tBu)-OH-13C4,15N: Commercial Availability, Pricing, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopically labeled amino acid Fmoc-Thr(tBu)-OH-13C4,15N, a critical reagent for modern biochemical and pharmaceutical research. This document details its commercial suppliers, current pricing, and key applications, with a focus on its use in solid-phase peptide synthesis (SPPS) for quantitative proteomics and structural biology.

Commercial Suppliers and Pricing

This compound is available from a range of specialized chemical suppliers. The pricing can vary based on the quantity and purity required. Below is a summary of major commercial vendors and indicative pricing. For precise and up-to-date pricing, it is recommended to request a quote directly from the suppliers.

| Supplier | Product Number/Link | Available Quantities | Indicative Pricing (USD) | Purity |

| Sigma-Aldrich | --INVALID-LINK-- | Custom packaging available upon request. | Contact for pricing. | 97% (CP), 98 atom % 15N, 99 atom % 13C[1] |

| MedChemExpress | HY-W007706S | Inquire for details. | Request a quote. | >98% |

| ChempPep | Not specified | Inquire for details. | Request a quote. | Not specified |

| Ambeed | A2019623 | Inquire for details. | Request a quote. | Not specified |

| BOC Sciences | Not specified | Inquire for details. | Request a quote. | Not specified |

Core Applications: Peptide Synthesis for Advanced Research

The primary application of this compound lies in its incorporation into synthetic peptides via Fmoc-based solid-phase peptide synthesis (SPPS). The presence of stable isotopes (¹³C and ¹⁵N) provides a distinct mass shift, making peptides containing this amino acid invaluable tools for a variety of research applications.

Quantitative Proteomics

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. While this compound is not directly used in the cell culture labeling stage of SILAC, peptides synthesized with this labeled amino acid serve as heavy internal standards for the absolute quantification of proteins by mass spectrometry. These synthetic peptides, with their known concentrations, are spiked into complex biological samples, allowing for precise measurement of the abundance of the corresponding endogenous, unlabeled ("light") peptides.

Structural Biology and NMR Spectroscopy

Isotopically labeled peptides are instrumental in nuclear magnetic resonance (NMR) spectroscopy for the determination of protein and peptide structures and dynamics. The ¹³C and ¹⁵N labels in this compound-containing peptides enhance NMR signal sensitivity and allow for the use of advanced multi-dimensional NMR techniques. These methods are crucial for elucidating the three-dimensional structure and conformational changes of peptides and proteins, which is vital for understanding their biological function and for rational drug design.

Experimental Protocol: Manual Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the manual incorporation of this compound into a peptide sequence using Fmoc chemistry. The specific resin and coupling reagents may vary depending on the desired C-terminal functionality and the specific peptide sequence.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

This compound

-

Other required Fmoc-protected amino acids

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvent: Methanol (MeOH)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Reaction vessel with a sintered glass filter

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine/DMF solution and shake for an additional 15-20 minutes.

-

Drain and wash the resin thoroughly with DMF (3-5 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF.

-

Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the reaction vessel for 1-2 hours at room temperature.

-

To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times), and finally DMF (2-3 times).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (step 2).

-

Final Washing and Drying: Wash the resin with DMF, followed by DCM, and then methanol. Dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature. This step removes the side-chain protecting groups (including the tBu group from threonine) and cleaves the peptide from the resin.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Experimental Workflow and Signaling Pathway Diagrams

The utility of peptides synthesized with this compound is best illustrated through their application in studying biological systems. While specific signaling pathways are diverse and depend on the peptide sequence, a general workflow for quantitative proteomics and a conceptual signaling pathway are presented below.

Caption: Workflow for quantitative proteomics using a stable isotope-labeled synthetic peptide.

References

A Technical Guide to Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N: Application in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N, a critical isotopically labeled building block for peptide synthesis. The document details its chemical properties, its primary application in Fmoc-based solid-phase peptide synthesis (SPPS), a comprehensive experimental protocol for its use, and a workflow diagram illustrating the synthesis process. This guide is intended to support researchers and professionals in the fields of peptide chemistry, drug discovery, and proteomics.

Compound Data and Specifications

Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is a derivative of the amino acid threonine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain hydroxyl group is protected by a tert-butyl (tBu) group.[1] The incorporation of four ¹³C atoms and one ¹⁵N atom makes it a valuable tool for quantitative proteomics and as an internal standard in mass spectrometry-based assays.[2]

| Property | Value |

| CAS Number | 1485528-28-6[2][3][4] |

| Molecular Formula | C₁₉¹³C₄H₂₇¹⁵NO₅[2] |

| Molecular Weight | 402.43 g/mol [2][3] |

| Isotopic Purity | 99 atom % ¹³C; 98 atom % ¹⁵N[1] |

| Chemical Purity | ≥97% (CP)[1] |

| Appearance | Solid[1] |

| Storage Temperature | 2-8°C[1] |

| Primary Application | Solid-Phase Peptide Synthesis (SPPS)[1] |

Role in Peptide Synthesis and Drug Development

Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is primarily utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. The Fmoc protecting group on the N-terminus is base-labile, allowing for its removal under mild conditions that do not affect the acid-labile side-chain protecting groups or the linkage of the peptide to the solid support resin. This "orthogonal" protection strategy is a hallmark of Fmoc-based SPPS.[5]

The tert-butyl (tBu) group protects the hydroxyl side chain of the threonine residue, preventing unwanted side reactions during the coupling steps of peptide synthesis. Stable isotope labeling with ¹³C and ¹⁵N allows for the synthesized peptide to be used as an internal standard for the accurate quantification of its unlabeled counterpart in complex biological samples via mass spectrometry. This is a critical application in drug development for pharmacokinetic and metabolic studies.[2]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized, yet detailed, protocol for the incorporation of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N into a peptide chain using manual or automated SPPS. The specific resin and coupling reagents may vary based on the desired C-terminus (acid or amide) and the specific peptide sequence.

Materials and Reagents

-

Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N

-

Appropriate solid-phase resin (e.g., Rink Amide for C-terminal amide, Wang resin for C-terminal carboxylic acid)[6][7]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Coupling reagents: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DCC (N,N'-Dicyclohexylcarbodiimide)/HOBt (Hydroxybenzotriazole)[7][8]

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine[7]

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)[9][10]

-

Cold diethyl ether or methyl tert-butyl ether (MTBE)

-

SPPS reaction vessel

Synthesis Cycle

The synthesis proceeds in a cyclical manner, with each cycle adding one amino acid to the growing peptide chain.

Step 1: Resin Swelling

-

Place the desired amount of resin in the reaction vessel.

-

Add DMF (approx. 10 mL per gram of resin) and allow the resin to swell for at least 30-60 minutes at room temperature.[7][11]

-

Drain the DMF.

Step 2: Fmoc Deprotection

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-20 minutes at room temperature to remove the Fmoc group from the N-terminus of the growing peptide chain.[5][6]

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[11]

Step 3: Amino Acid Coupling

-

In a separate vial, dissolve Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N (typically 3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

-

Add a base such as DIPEA or collidine (6-10 equivalents) to the amino acid solution to activate it.[7]

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature to allow for the coupling reaction to proceed to completion.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

(Optional) Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction.[11]

Step 4: Chain Elongation Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

-

After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

-

Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.[10]

-

Prepare the cleavage cocktail (e.g., 95% TFA / 2.5% water / 2.5% TIS) fresh. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the resin (approx. 10-15 mL per gram of resin) and agitate for 2-3 hours at room temperature.[10] This step cleaves the peptide from the resin and removes the side-chain protecting groups (including the tBu group from threonine).

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether or MTBE.[10]

-

Centrifuge or filter to collect the precipitated peptide.

-

Wash the peptide with cold ether and dry under vacuum.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Process Visualization

As Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is a chemical reagent for synthesis, a diagram of a biological signaling pathway is not applicable. Instead, the following diagram illustrates the workflow of the Solid-Phase Peptide Synthesis (SPPS) cycle.

Caption: Workflow of the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.

Conclusion

Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is an essential reagent for the synthesis of isotopically labeled peptides. Its properties allow for seamless integration into standard Fmoc-SPPS protocols, enabling the production of high-quality peptides for use in quantitative proteomics, as internal standards in bioanalytical assays, and in various stages of drug discovery and development. The detailed protocol and workflow provided in this guide offer a comprehensive resource for researchers and professionals in the field.

References

- 1. Fmoc-Thr(tBu)-OH-13C4, 15N 98 atom % 15N, 99 atom % 13C, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fmoc-Thr(tBu)-OH-13C4,15N | Ambeed.com [ambeed.com]

- 4. chempep.com [chempep.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. chempep.com [chempep.com]

- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 10. Bot Detection [iris-biotech.de]

- 11. peptide.com [peptide.com]

A Technical Guide to the Isotopic Enrichment and Purity of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled (SIL) amino acids are critical reagents in drug development and proteomics, serving as internal standards for highly accurate quantification in mass spectrometry-based assays.[1][][3] Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is a specifically protected and labeled form of the amino acid threonine, designed for incorporation into synthetic peptides.[4][5] The precision of quantitative studies hinges directly on the well-defined isotopic enrichment and purity of these reagents. This guide provides an in-depth overview of the quality parameters for Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N, including detailed experimental protocols for its characterization.

Core Compound Specifications

The quality of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is defined by its isotopic enrichment, chemical purity, and enantiomeric purity. Each of these parameters is critical for its intended use in synthesizing high-fidelity labeled peptides for quantitative applications.[6]

Table 1: Typical Quality Specifications

| Parameter | Specification | Primary Analytical Method |

| Isotopic Enrichment | ≥ 97-99% atom % ¹³C, ¹⁵N | Mass Spectrometry (MS) |

| Chemical Purity | ≥ 98.0% | High-Performance Liquid Chromatography (HPLC) |

| Enantiomeric Purity | ≥ 99.8% (L-isomer) | Chiral HPLC or Gas Chromatography (GC) |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in DMF, Dichloromethane | Solubility Testing |

Note: Specifications are based on typical values from various commercial suppliers.[7][8]

Understanding the Quality Parameters

Isotopic Enrichment: This value represents the percentage of molecules that contain the heavy isotopes at the specified positions (four ¹³C atoms and one ¹⁵N atom). High isotopic enrichment is essential to ensure a distinct mass shift from the unlabeled analogue, preventing isotopic overlap and ensuring accurate quantification. The primary method for determination is mass spectrometry, which resolves the mass difference between the labeled and unlabeled compounds.[][9]

Chemical Purity: This refers to the percentage of the target compound relative to any chemical impurities. Impurities can arise during synthesis and may include deletion sequences or improperly protected amino acids, which can interfere with peptide synthesis and downstream analysis.[10] Reversed-phase HPLC with UV detection is the standard method for assessing chemical purity.[11]

Enantiomeric Purity: Amino acids (except glycine) are chiral. For biological applications, it is crucial that the amino acid is of the correct stereochemistry (L-form). The presence of the D-enantiomer can lead to peptides with incorrect conformations and biological activities.[6][12] Enantiomeric purity is typically determined using specialized chiral chromatography techniques.[12][13][14]

Experimental Protocols & Workflows

Precise and validated analytical methods are required to confirm the quality of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N. Below are representative protocols for the key analytical techniques.

Quality Control Workflow

The following diagram illustrates a typical workflow for the comprehensive quality control analysis of a batch of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N.

Protocol 1: Determination of Chemical Purity by RP-HPLC

This method separates the main compound from any non-chiral, process-related impurities.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[15]

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.[15]

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

-

Analysis: Inject 5-10 µL of the sample. Purity is calculated based on the peak area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Determination of Enantiomeric Purity by Chiral HPLC

This method is designed to separate the L-enantiomer from any contaminating D-enantiomer.

-

Instrumentation: HPLC system with a UV detector.

-

Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., CHIRALPAK series).[6][12]

-

Mobile Phase: Typically a mixture of hexane and a polar organic solvent like isopropanol, often with an acidic additive like TFA (e.g., 90% Hexane, 10% Isopropyl Alcohol, 0.1% TFA).[16]

-

Flow Rate: 1.0 mL/min.[16]

-

Detection: UV absorbance at 254 nm.[16]

-

Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent (e.g., isopropanol) at a concentration of 0.5-1.0 mg/mL.[16]

-

Analysis: Inject the sample. The enantiomeric excess (% ee) is calculated from the peak areas of the L- and D-isomers.

Protocol 3: Determination of Isotopic Enrichment by Mass Spectrometry

This protocol uses high-resolution mass spectrometry to determine the incorporation of ¹³C and ¹⁵N isotopes.

-

Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument, often coupled with a liquid chromatography front-end (LC-MS).

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode.

-

Analysis Mode: Full scan mode with high resolution (>10,000) to resolve the isotopic peaks.

-

Sample Preparation: Dilute the sample to a low concentration (e.g., 1-10 µg/mL) in a suitable solvent like 50% acetonitrile with 0.1% formic acid.

-

Data Acquisition: Infuse the sample directly or via LC and acquire the mass spectrum across the expected m/z range for the unlabeled and labeled compound.

-

Calculation: Isotopic enrichment is determined by analyzing the isotopic cluster of the molecular ion. The relative intensities of the monoisotopic peak (M₀) and the fully labeled peak (M+5 for ¹³C₄,¹⁵N) are used to calculate the atom percent excess.[17][18]

Application in Peptide Synthesis and Quantitative Proteomics

The primary application of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is in Solid-Phase Peptide Synthesis (SPPS) to create a stable isotope-labeled internal standard (SIL-IS). This SIL-IS peptide will be chemically identical to the endogenous target peptide but will have a known mass shift.

Use in Solid-Phase Peptide Synthesis (SPPS)

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. chempep.com [chempep.com]

- 4. Fmoc-Thr(OtBu)-OH (U-13C4 , 15N) - 0.1 g [anaspec.com]

- 5. chempep.com [chempep.com]

- 6. phenomenex.com [phenomenex.com]

- 7. Fmoc-Thr(tBu)-OH [cem.com]

- 8. L-THREONINE-N-FMOC, O-T-BUTYL ETHER | Eurisotop [eurisotop.com]

- 9. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. CN109115899A - A kind of analysis method of Fmoc amino acid - Google Patents [patents.google.com]

- 16. rsc.org [rsc.org]

- 17. A Comprehensive and Ultrasensitive Isotope Calibration Method for Soil Amino Compounds Using Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Simultaneous measurement of 13C- and 15N-isotopic enrichments of threonine by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Incorporation of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the incorporation of the stable isotope-labeled amino acid Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The inclusion of such labeled amino acids is a powerful tool for quantitative proteomics, structural analysis by nuclear magnetic resonance (NMR), and pharmacokinetic studies.[1][2][3]

Introduction

Stable isotope labeling of peptides by incorporating amino acids with heavy isotopes, such as ¹³C and ¹⁵N, provides a distinct mass shift that can be readily detected by mass spectrometry (MS) and NMR.[4] This enables accurate quantification of peptides and proteins in complex biological samples, facilitates the elucidation of protein structure and dynamics, and allows for precise tracking of peptide-based drug candidates in metabolic and pharmacokinetic analyses.[2][3] Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N is a key building block for synthesizing peptides where threonine plays a critical biological role, such as in phosphorylation-dependent signaling pathways. The tert-butyl (tBu) protecting group on the threonine side chain prevents unwanted side reactions during synthesis and is readily removed during the final cleavage step.[5]

Key Applications of Peptides Labeled with Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N

-

Quantitative Proteomics: Serves as an internal standard for the accurate quantification of threonine-containing peptides and their parent proteins by mass spectrometry.[6][7][8][9][10]

-

Structural Biology: The ¹³C and ¹⁵N labels are NMR-active, providing valuable constraints for determining the three-dimensional structure and dynamics of peptides and proteins in solution.[2][3][4]

-

Kinase Assays: Synthesis of isotopically labeled substrate peptides for serine/threonine kinases allows for sensitive and specific monitoring of kinase activity and inhibition.

-

Pharmacokinetic Studies: Labeled peptides act as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drugs.[2]

Experimental Protocols

The following protocols outline the manual synthesis of a peptide incorporating Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N using the well-established Fmoc/tBu strategy. These protocols can be adapted for automated peptide synthesizers.

Resin Preparation

-

Resin Selection: Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxylic acid or Rink amide resin for a C-terminal amide).[11]

-

Swelling: Swell the resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[11]

-

Fmoc Deprotection (for pre-loaded resins): If using a pre-loaded resin, remove the Fmoc group from the first amino acid by treating the resin with 20% piperidine in DMF for 20 minutes.[12] Wash the resin thoroughly with DMF.

Amino Acid Coupling Cycle

This cycle is repeated for each amino acid in the peptide sequence.

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 3 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

-

Drain the solution and wash the resin extensively with DMF (5-7 times).

-

-

Coupling of Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N (or other amino acids):

-

Activation: In a separate vial, dissolve Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N (3-5 equivalents relative to resin loading) and a coupling agent such as HCTU (3-5 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIEA) (6-10 equivalents). Allow the mixture to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitoring Coupling Efficiency: To ensure the coupling reaction has gone to completion, a qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates a complete reaction.

-

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Final Deprotection and Cleavage

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection step as described in section 2.1.

-

Resin Washing and Drying: Wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

-

Cleavage and Side-Chain Deprotection:

-

Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail for peptides without sensitive residues like Cys, Met, or Trp is Reagent K.[13] For peptides containing Thr(tBu), a common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS).[3]

-

Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).[4]

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

Peptide Precipitation and Purification

-

Precipitation: Add the TFA filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC. The mass spectrum will show a characteristic mass shift corresponding to the incorporated ¹³C₄,¹⁵N isotopes.

Data Presentation

Table 1: Common Cleavage Cocktails for Fmoc SPPS

| Reagent Name | Composition (v/v/w) | Scavengers | Typical Applications | Reference |

| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, 1,2-Ethanediol (EDT) | General purpose, good for peptides with Cys, Met, Trp, Tyr. | [13] |

| Reagent B | TFA / Phenol / Water / TIS (88:5:5:2) | Phenol, Triisopropylsilane (TIS) | "Odorless" option, effective for scavenging trityl groups. | [13] |

| TFA/TIS/H₂O | TFA / TIS / Water (95:2.5:2.5) | Triisopropylsilane (TIS) | Standard for peptides without sensitive residues. | [3][4] |

| TFA/TIS/DODT | TFA / TIS / Dithiothreitol (DODT) (95:2.5:2.5) | Triisopropylsilane (TIS), Dithiothreitol (DODT) | For peptides prone to oxidation. |

Table 2: Standard Parameters for Manual Fmoc SPPS

| Step | Reagent/Solvent | Duration | Equivalents (relative to resin loading) |

| Resin Swelling | DMF | 30-60 min | - |

| Fmoc Deprotection | 20% Piperidine in DMF | 2 x (3 min + 15 min) | - |

| Amino Acid Activation | Fmoc-AA-OH, HCTU, DIEA | 1-2 min | 3-5 (AA), 3-5 (HCTU), 6-10 (DIEA) |

| Coupling | Activated Amino Acid in DMF | 1-2 hours | - |

| Final Cleavage | Cleavage Cocktail | 2-3 hours | ~10 mL/g resin |

Mandatory Visualizations

Experimental Workflow

References

- 1. Synthesis of an Fmoc-threonine bearing core-2 glycan: A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bot Detection [iris-biotech.de]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Differential Role of Threonine and Tyrosine Phosphorylation in the Activation and Activity of the Yeast MAPK Slt2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Differential Role of Threonine and Tyrosine Phosphorylation in the Activation and Activity of the Yeast MAPK Slt2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. molbiolcell.org [molbiolcell.org]

- 11. chem.uci.edu [chem.uci.edu]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. peptide.com [peptide.com]

Application Notes and Protocols: Standard Protocol for Using Fmoc-Thr(tBu)-OH-¹³C₄,¹⁵N in an Automated Peptide Synthesizer

For Researchers, Scientists, and Drug Development Professionals

Introduction